2-(3-Amino-2-oxo-1,2-dihydropyridin-1-YL)-N-ethylacetamide
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Overview
Description
2-(3-Amino-2-oxo-1,2-dihydropyridin-1-YL)-N-ethylacetamide is a chemical compound with a molecular formula of C9H13N3O2. This compound is known for its unique structure, which includes a pyridine ring, an amide group, and an amino group. It has been studied for various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-2-oxo-1,2-dihydropyridin-1-YL)-N-ethylacetamide typically involves the reaction of 3-amino-2-oxo-1,2-dihydropyridine with ethyl acetate under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a base or an acid, to facilitate the formation of the amide bond. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield of the compound. The use of advanced purification techniques, such as crystallization and chromatography, is also common to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-2-oxo-1,2-dihydropyridin-1-YL)-N-ethylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in various substituted amides.
Scientific Research Applications
2-(3-Amino-2-oxo-1,2-dihydropyridin-1-YL)-N-ethylacetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Amino-2-oxo-1,2-dihydropyridin-1-YL)-N-ethylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Amino-2-oxo-1,2-dihydropyridin-1-yl)acetic acid hydrochloride
- 2-(3-Amino-2-oxo-1,2-dihydropyridin-1-yl)acetonitrile
- 2-(3-Amino-2-oxo-1,2-dihydropyridin-1-yl)-N-(cyclopropylmethyl)acetamide
Uniqueness
Compared to similar compounds, 2-(3-Amino-2-oxo-1,2-dihydropyridin-1-YL)-N-ethylacetamide is unique due to its specific structure, which includes an ethyl group attached to the amide nitrogen. This structural feature can influence its reactivity and biological activity, making it distinct from other related compounds.
Properties
Molecular Formula |
C9H13N3O2 |
---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
2-(3-amino-2-oxopyridin-1-yl)-N-ethylacetamide |
InChI |
InChI=1S/C9H13N3O2/c1-2-11-8(13)6-12-5-3-4-7(10)9(12)14/h3-5H,2,6,10H2,1H3,(H,11,13) |
InChI Key |
WNFDBRXVFHQNDD-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)CN1C=CC=C(C1=O)N |
Origin of Product |
United States |
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